11H-[1,3,5]triazepino[3,2-a]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50511-81-4 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
1H-[1,3,5]triazepino[3,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-12-6-5-11-7-14(9)10/h1-7H,(H,12,13) |
InChI Key |
CXLSEIWAIKJUOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=NC=CN3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 11h 1 2 3 Triazepino 3,2 a Benzimidazole Systems
Strategies for the Construction of thenih.govresearchgate.netbeilstein-journals.orgTriazepino Ring
The assembly of the core 11H- nih.govresearchgate.netbeilstein-journals.orgtriazepino[3,2-a]benzimidazole structure can be achieved through several strategic synthetic approaches, focusing on the formation of the seven-membered triazepine ring fused to a pre-existing benzimidazole (B57391) moiety.
Cyclo-condensation Reactions
Cyclo-condensation is a foundational strategy for constructing heterocyclic rings, involving the reaction of two or more molecules to form a cyclic product with the elimination of a small molecule like water or ammonia. researchgate.netbeilstein-journals.org For the synthesis of the target triazepino-benzimidazole system, a key precursor is 2-guanidinobenzimidazole (B109242). This precursor can undergo cyclocondensation with suitable three-carbon dielectrophilic synthons.
A plausible approach involves the reaction of 2-guanidinobenzimidazole with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction with β-diketones or β-ketoesters in the presence of an acid or base catalyst would be expected to yield the fused triazepino ring. This methodology is analogous to the synthesis of other fused nitrogen heterocycles. researchgate.net Similarly, the reaction of 2-guanidinobenzimidazoles with various ketones can lead to the formation of related fused systems like 4,4-dialkyl-3,4-dihydro nih.govresearchgate.netbeilstein-journals.orgtriazino[1,2-a]benzimidazol-2-amines. researchgate.net
Another established cyclo-condensation route in the broader class of benzotriazepines involves reacting o-phenylenediamines with reagents that can provide the necessary carbon and nitrogen atoms. For example, the condensation of o-phenylenediamine (B120857) with N-methyl-N-(methylthio)(phenyl)methylene)amino)methylene)methanaminium iodide can yield 2-phenyl-2,3-dihydro-1H-benzo[f] nih.govresearchgate.netbeilstein-journals.orgtriazepine, albeit often in competition with the formation of 2-phenyl-1H-benzo[d]imidazole. nih.gov Adapting this to a 2-aminobenzimidazole (B67599) derivative would be a direct route to the desired fused system.
Table 1: Examples of Cyclo-condensation Reactions for Related Scaffolds
| Starting Material 1 | Starting Material 2 | Product Type | Reference |
|---|---|---|---|
| o-Phenylenediamine | N-methyl-N-(methylthio)...methanaminium iodide | 2-phenyl-2,3-dihydro-1H-benzo[f] nih.govresearchgate.netbeilstein-journals.orgtriazepine | nih.gov |
| 1-(2-aminophenyl)-3-methylthiourea | Aromatic aldehydes | 3-methyl-4-substituted-phenyl-3H-benzo[f] nih.govresearchgate.netbeilstein-journals.orgtriazepine-2-thiol | nih.gov |
| 2-Guanidinobenzimidazoles | Ketones | 4,4-dialkyl-3,4-dihydro nih.govresearchgate.netbeilstein-journals.orgtriazino[1,2-a]benzimidazol-2-amines | researchgate.net |
Cyclization Approaches from Precursors
This strategy involves the synthesis of an acyclic precursor that contains all the necessary atoms for the target ring system, followed by an intramolecular cyclization step. beilstein-journals.org For the 11H- nih.govresearchgate.netbeilstein-journals.orgtriazepino[3,2-a]benzimidazole core, a suitable precursor would be a 2-substituted benzimidazole bearing a side chain with the appropriate functional groups to facilitate ring closure.
One such approach could start with a 2-aminobenzimidazole, which is first reacted with a reagent to introduce a three-atom chain (containing two nitrogen atoms) at the amino group. For instance, reaction with an isothiocyanate followed by further elaboration could yield a thiourea (B124793) derivative poised for cyclization. A relevant example is the cyclization of 1-(2-isothiocyanatoethyl)thiourea, which produces 1,3,5-triazepane-2,4-dithione. mdpi.com
Another pathway involves the hydrolysis of related heterocyclic systems. For example, 4-amino-1H-benzo[b] nih.govnih.govdiazepine-3-carbonitrile can be hydrolyzed with sodium hydroxide (B78521) to yield 2-methylene-2,3-dihydro-1H-benzo[f] nih.govresearchgate.netbeilstein-journals.orgtriazepin-4-ol, demonstrating the conversion of one heterocyclic system into another to form the triazepine ring. nih.govmdpi.com
Ring Expansion Methodologies
Ring expansion offers an elegant, though less common, method for synthesizing seven-membered rings from more readily available six-membered precursors. nih.gov In the context of the target scaffold, this could involve the expansion of a pyrimido[1,2-a]benzimidazole (B3050247). Such transformations often proceed through specific intermediates like nitrenes or carbenes, which insert into a bond of the existing ring to expand it by one atom. While specific examples for the direct conversion of a pyrimido[1,2-a]benzimidazole to a nih.govresearchgate.netbeilstein-journals.orgtriazepino[3,2-a]benzimidazole are not widely reported, this strategy remains a viable synthetic possibility for future exploration.
Application of Metal-Catalyzed Cross-Coupling in Scaffold Assembly
Modern synthetic chemistry frequently employs metal-catalyzed cross-coupling reactions to form C-C and C-N bonds. lookchem.com While often used for derivatization, these methods can also be applied to the primary construction of heterocyclic scaffolds, typically through intramolecular cyclization. An iridium(III)-catalyzed reaction has been successfully used for the synthesis of related pyrrolo-, pyrido-, and azepino-[1,2-a]benzimidazoles. encyclopedia.pub This process involves an intramolecular C-H amination, where a C-H bond on the benzimidazole ring is activated and coupled with a nitrogen atom in the side chain to form the fused ring. encyclopedia.pub Applying this logic, a 2-aminobenzimidazole derivative with a suitable nitrogen-containing side chain could be cyclized using a palladium, copper, or iridium catalyst to forge the triazepino ring. beilstein-journals.org
Nucleophilic and Electrophilic Substitution Pathways
The construction of the triazepine ring can be viewed as a sequence of nucleophilic and electrophilic substitution reactions. nih.govresearchgate.net A powerful example involves the use of versatile building blocks like N-(dichloromethylene)-N-methylmethan-aminium chloride. This reagent can react with a dinucleophile, which is then condensed with benzene-1,2-diamine to produce N²,3-dicyclohexyl-N⁴,N⁴-dimethyl-3H-benzo[f] nih.govresearchgate.netbeilstein-journals.orgtriazepine-2,4-diamine. mdpi.com By substituting benzene-1,2-diamine with a 2-aminobenzimidazole derivative, this pathway could be adapted to construct the desired fused 11H- nih.govresearchgate.netbeilstein-journals.orgtriazepino[3,2-a]benzimidazole system.
Functionalization and Derivatization of the 11H-nih.govresearchgate.netbeilstein-journals.orgtriazepino[3,2-a]benzimidazole Core
Once the core scaffold is synthesized, its chemical properties can be modulated through functionalization and derivatization. These modifications can be directed at either the benzimidazole portion or the triazepine ring.
Alkylation is a common derivatization strategy. nih.gov Studies on the related 2,3,4,5-tetrahydro nih.govresearchgate.netdiazepino[1,2-a]benzimidazole system have shown that it can be readily alkylated with reagents like 4-chlorobenzyl bromide and 4-tert-butylphenacyl bromide. nih.govmdpi.com This suggests that the nitrogen atoms within the 11H- nih.govresearchgate.netbeilstein-journals.orgtriazepino[3,2-a]benzimidazole core, particularly those in the triazepine ring, would be susceptible to alkylation, allowing for the introduction of a wide variety of substituents.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, would be expected to occur on the benzene (B151609) ring of the benzimidazole moiety. The positions of substitution would be directed by the existing fused heterocyclic system. Furthermore, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed if a halogen atom is present on the benzimidazole ring, enabling the attachment of aryl, vinyl, or alkynyl groups. lookchem.comresearchgate.net
Table 2: Potential Derivatization Reactions
| Reaction Type | Reagent Example | Position of Functionalization | Product Type | Reference (Analogous Systems) |
|---|---|---|---|---|
| N-Alkylation | 4-Chlorobenzyl bromide | Triazepine ring nitrogen | N-alkylated derivative | nih.govmdpi.com |
| N-Acylation | Acyl chlorides | Triazepine ring nitrogen | N-acylated derivative | nih.gov |
| Halogenation | N-Bromosuccinimide (NBS) | Benzene ring | Bromo-substituted derivative | encyclopedia.pub |
Alkylation and Acylation Strategies
Alkylation and acylation reactions target the nitrogen atoms within the triazepinobenzimidazole framework that possess available protons (N-H bonds). These reactions are fundamental for introducing alkyl and acyl groups, which can significantly alter the molecule's steric and electronic properties. The most probable sites for such modifications are the nitrogen atoms in the seven-membered triazepine ring that are not at the points of ring fusion.
The choice of reagents and conditions allows for controlled functionalization. Alkyl halides (such as iodomethane (B122720) or benzyl (B1604629) bromide) or acyl halides (like acetyl chloride) in the presence of a non-nucleophilic base are commonly employed.
Table 1: Potential Alkylation and Acylation Reactions
| Reaction Type | Reagent Example | Base Example | Potential Product |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | N-Methylated derivative |
| N-Alkylation | Benzyl Bromide (BnBr) | Potassium Carbonate (K₂CO₃) | N-Benzylated derivative |
| N-Acylation | Acetyl Chloride (AcCl) | Triethylamine (Et₃N) | N-Acetylated derivative |
Introduction of Diverse Substituents via Advanced Organic Reactions
Modern synthetic organic chemistry offers powerful tools for creating carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. nih.gov These methods enable the introduction of a wide array of substituents that would be difficult to install using classical methods. A common strategy involves the synthesis of a halogenated (e.g., bromo- or iodo-substituted) 11H- mdpi.comarkat-usa.orgnih.govtriazepino[3,2-a]benzimidazole scaffold, which can then serve as a versatile precursor for various coupling reactions.
The Suzuki-Miyaura coupling, for instance, allows for the introduction of aryl or vinyl groups using boronic acids, while the Buchwald-Hartwig amination enables the formation of C-N bonds. nih.govrsc.org Such reactions have been successfully applied to other fused nitrogen heterocycles, demonstrating their feasibility for this system. chemrxiv.org
Table 2: Advanced Organic Reactions for Substituent Introduction
| Reaction Name | Reactant 1 (Precursor) | Reactant 2 | Catalyst System (Example) | Substituent Introduced |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromo-triazepinobenzimidazole | Phenylboronic Acid | Pd(PPh₃)₄ / Base | Phenyl group |
| Heck Coupling | Bromo-triazepinobenzimidazole | Styrene | Pd(OAc)₂ / Ligand | Styrenyl group |
| Sonogashira Coupling | Iodo-triazepinobenzimidazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | Phenylethynyl group |
Heterocyclic Moiety Incorporation
The incorporation of additional heterocyclic rings onto the 11H- mdpi.comarkat-usa.orgnih.govtriazepino[3,2-a]benzimidazole framework can lead to molecules with unique three-dimensional structures and properties. A highly effective method for achieving this involves a condensation reaction where the fused ring system is constructed from a precursor that already contains a heterocyclic substituent.
A pertinent example comes from the synthesis of the closely related mdpi.comarkat-usa.orgnih.govtriazino[1,2-a]benzimidazole system. mdpi.com In this approach, 2-guanidinobenzimidazole is reacted with various heteroaromatic aldehydes in the presence of a piperidine (B6355638) catalyst. mdpi.com This cyclocondensation reaction efficiently incorporates furan, thiophene, pyridine, and indole (B1671886) moieties into the final fused structure. mdpi.com It is conceivable that a similar strategy, perhaps employing a three-carbon building block functionalized with a heterocycle, could be adapted to form the seven-membered triazepine ring.
Table 3: Heterocyclic Moiety Incorporation via Cyclocondensation (based on Triazino-analog synthesis mdpi.com)
| Heteroaromatic Aldehyde | Resulting Moiety | Reaction Time (reflux) | Yield (%) |
|---|---|---|---|
| Furan-2-carbaldehyde | Furan-2-yl | 2 h | 75% |
| Thiophene-2-carbaldehyde | Thiophen-2-yl | 2 h | 70% |
| Pyridine-2-carbaldehyde | Pyridin-2-yl | 3 h | 68% |
Green Chemistry Approaches in 11H-mdpi.comarkat-usa.orgnih.govtriazepino[3,2-a]benzimidazole Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of complex heterocyclic systems like 11H- mdpi.comarkat-usa.orgnih.govtriazepino[3,2-a]benzimidazole. Key strategies include the use of alternative energy sources, such as microwave irradiation and ultrasound, and the replacement of volatile organic solvents with more environmentally benign alternatives. mdpi.comnih.govmdpi.com
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields in the synthesis of benzimidazoles and triazines. rsc.orgnih.gov Sonochemistry, which utilizes high-frequency sound waves, offers another energy-efficient method that can promote reactions in aqueous media. nih.gov The use of water, polyethylene (B3416737) glycol (PEG), or ionic liquids as solvents can further enhance the green credentials of the synthesis.
Table 4: Comparison of Conventional and Green Synthesis Approaches
| Parameter | Conventional Method | Green Method | Advantage of Green Method |
|---|---|---|---|
| Energy Source | Conventional heating (oil bath) | Microwave Irradiation / Ultrasound | Rapid, uniform heating; reduced reaction time. nih.gov |
| Solvent | Toluene, DMF, Chloroform | Water, Ethanol, PEG | Reduced toxicity and environmental impact. |
| Reaction Time | Hours to days | Seconds to minutes | Increased throughput and efficiency. nih.gov |
| Catalyst | Stoichiometric reagents | Recyclable solid-acid or metal catalysts | Reduced waste and potential for catalyst reuse. |
Stereoselective Synthesis of Chiral 11H-mdpi.comarkat-usa.orgnih.govtriazepino[3,2-a]benzimidazole Derivatives
The synthesis of single enantiomers of chiral molecules is of paramount importance. For the 11H- mdpi.comarkat-usa.orgnih.govtriazepino[3,2-a]benzimidazole system, chirality can be introduced by creating one or more stereocenters within the fused ring structure. This can be achieved through two primary strategies: using chiral building blocks in the synthesis (a chiral pool approach) or by performing an asymmetric reaction on a prochiral intermediate or the final scaffold.
While specific examples for this exact ring system are not widely reported, methods developed for its components are highly relevant. A notable advancement is the copper-hydride catalyzed enantioselective C2-allylation of benzimidazoles using 1,3-dienes as pronucleophiles. mit.edu This reaction creates a chiral center at the C2 position of the benzimidazole—the very position involved in the ring fusion to form the triazepino system. Utilizing such a C2-functionalized chiral benzimidazole as a precursor would be a powerful strategy for constructing an enantiomerically enriched 11H- mdpi.comarkat-usa.orgnih.govtriazepino[3,2-a]benzimidazole derivative. Another approach involves the diastereoselective functionalization of a chiral scaffold, as demonstrated in iron-catalyzed cross-coupling reactions. nih.gov
Table 5: Potential Strategies for Stereoselective Synthesis
| Strategy | Description | Example Concept |
|---|---|---|
| Chiral Building Block | Synthesis begins with an enantiomerically pure starting material, and its chirality is carried through to the final product. | Using a chiral diamine to form the initial benzimidazole ring, or a chiral C3-synthon to construct the triazepine ring. |
| Asymmetric Catalysis | A chiral catalyst is used to convert a prochiral substrate into a chiral product with high enantiomeric excess. | Performing an enantioselective reduction of a C=N bond within the triazepine ring using a chiral catalyst. |
| Chiral Precursor Synthesis | A key intermediate is synthesized in chiral form using an advanced asymmetric method before the final ring fusion. | Enantioselective C2-allylation of a benzimidazole precursor, followed by cyclization to form the triazepine ring. mit.edu |
Theoretical and Computational Investigations of 11h 1 2 3 Triazepino 3,2 a Benzimidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to explore molecular geometry, electronic structure, and the relative stability of different chemical forms such as conformers and tautomers.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to predict the molecular and electronic properties of organic compounds. For heterocyclic systems analogous to 11H- nih.govmathnet.rudovepress.comtriazepino[3,2-a]benzimidazole, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are performed to optimize the molecular geometry. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. researchgate.net
Studies on related benzimidazole (B57391) derivatives have used DFT to predict geometrical parameters, infrared spectra, and UV-Vis absorption spectra. biointerfaceresearch.com For instance, in modeled 1-benzyl-2-phenyl-1H-benzimidazole derivatives, DFT calculations helped in understanding their electronic properties, such as electron-donating and accepting capabilities. biointerfaceresearch.com The electronic structure of such compounds is further elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. biointerfaceresearch.com
Table 1: Representative DFT-Calculated Parameters for Analogous Benzimidazole Structures
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | -5 to -7 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | -1 to -3 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | ~4 eV |
Note: The data in this table is representative of values found for various benzimidazole derivatives in computational studies and is intended for illustrative purposes.
Conformer Analysis and Rotational Isomerism
The flexibility of the seven-membered triazepine ring in 11H- nih.govmathnet.rudovepress.comtriazepino[3,2-a]benzimidazole allows for the existence of multiple conformations. In a study of a structurally similar compound, 3,4-dimethyl-1H-1,2,4-triazepino[2,3-a]benzimidazol-2(3H)-one, X-ray crystallography revealed that the seven-membered ring adopts a boat-shaped conformation. researchgate.net In this conformation, the fused-ring atoms form the stern, while an sp3-hybridized carbon atom acts as the prow. researchgate.net
Theoretical calculations, such as those performed using DFT, can map the potential energy surface to identify stable conformers and the energy barriers between them. researchgate.net For derivatives of 1,3,5-triazine (B166579), DFT calculations have been used to investigate the rotational barriers around specific bonds, revealing that the energy landscape can predict which conformers are more likely to be observed experimentally. researchgate.net This type of analysis is crucial for understanding how the molecule's shape influences its interactions with biological targets.
Tautomeric Equilibria and Stability of 11H-nih.govmathnet.rudovepress.comtriazepino[3,2-a]benzimidazole Analogues
Prototropic tautomerism, the migration of a proton between two atoms within the same molecule, is a key phenomenon in many heterocyclic systems. mdpi.com For analogues containing 1,3,5-triazine and benzimidazole rings, several tautomeric forms can exist. Computational studies are essential for determining the relative stability of these tautomers. nih.gov
For example, theoretical investigations on 1,3,5-triazine derivatives have shown that the relative energies of different tautomers can be calculated to predict the predominant form in various environments, such as in the gas phase or in a solvent. researchgate.netacademie-sciences.fr DFT calculations have demonstrated that while one tautomer may be more stable in the gas phase, solvent effects can significantly alter the tautomeric equilibrium. mdpi.com In some cases, the energy difference between tautomers can be less than 10 kcal/mol, suggesting that multiple forms could coexist. academie-sciences.fr The study of these equilibria is important as different tautomers can exhibit distinct biological activities. nih.gov
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are indispensable for predicting how a molecule like 11H- nih.govmathnet.rudovepress.comtriazepino[3,2-a]benzimidazole might interact with biological macromolecules and for understanding its dynamic behavior in a biological environment.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. dovepress.com This method is widely applied in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.govnih.gov For compounds containing benzimidazole and triazole or triazine moieties, docking studies have been performed against a variety of targets, including enzymes like urease, aromatase, and various kinases. nih.govnih.govmdpi.com
The process involves placing the ligand into the binding site of the protein and calculating a docking score, which represents the binding affinity. dovepress.com The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. frontiersin.orgerciyes.edu.tr For example, in docking studies of benzimidazole-thiadiazole hybrids, a hydrogen bond was observed between the benzimidazole ring and a methionine residue in the target enzyme. erciyes.edu.tr These insights are crucial for optimizing the ligand structure to enhance its binding affinity and selectivity. frontiersin.org
Table 2: Representative Molecular Docking Results for Benzimidazole Derivatives Against Various Targets
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Benzimidazole-Triazolothiadiazine | Aromatase | -8.0 to -9.5 | Met374, Ser478 |
| Triazinoindole-Benzimidazole | Urease | -7.5 to -9.0 | His320, Gly277 |
| Benzimidazole-Thiadiazole | CYP51 | -9.0 to -11.0 | Met508, Tyr118 |
Note: This table summarizes findings from various molecular docking studies on benzimidazole-containing compounds to illustrate the application of the technique. biointerfaceresearch.comnih.govmdpi.comerciyes.edu.tr
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. semanticscholar.org Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose and to explore the conformational changes that may occur upon binding. researchgate.netsid.ir
An MD simulation tracks the movements of atoms in the system over a specific period, typically nanoseconds. frontiersin.org Key parameters analyzed from the simulation include the Root Mean Square Deviation (RMSD), which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein and ligand. researchgate.netfrontiersin.org Studies on benzimidazole derivatives complexed with proteins have used MD simulations to confirm that the ligand remains stably bound in the active site. semanticscholar.org These simulations can reveal subtle conformational adjustments and the role of water molecules in mediating interactions, providing a more complete understanding of the binding mechanism. frontiersin.org
Pharmacophore Modeling and Feature Identification
Currently, there is a notable absence of specific pharmacophore modeling studies focused exclusively on the 11H- nih.govnih.govbiointerfaceresearch.comtriazepino[3,2-a]benzimidazole scaffold in publicly accessible scientific literature. While computational methods are extensively applied to the broader class of benzimidazole-containing compounds to elucidate their structure-activity relationships (SAR), dedicated research identifying the precise pharmacophoric features of this particular triazepino-fused system is not available. semanticscholar.orgnih.gov
Pharmacophore modeling for related benzimidazole derivatives often identifies key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings as crucial for biological activity. nih.govnih.gov For instance, in studies on other fused benzimidazole systems, the imidazole (B134444) nitrogen atoms frequently act as hydrogen bond acceptors, while the benzene (B151609) ring provides a necessary hydrophobic or aromatic interaction with biological targets. semanticscholar.org However, without specific studies on 11H- nih.govnih.govbiointerfaceresearch.comtriazepino[3,2-a]benzimidazole, the exact spatial arrangement and combination of these features for this molecule remain hypothetical.
A theoretical pharmacophore model for 11H- nih.govnih.govbiointerfaceresearch.comtriazepino[3,2-a]benzimidazole would likely highlight the unique seven-membered triazepine ring, which introduces specific conformational constraints and potential interaction points not present in simpler benzimidazoles. The spatial orientation of the nitrogen atoms within the triazepine ring, alongside the benzimidazole core, would be critical in defining its interaction profile. Future computational research is required to build and validate a specific pharmacophore model for this compound, which would be instrumental in screening for potential biological targets and designing new derivatives with enhanced activity.
In Silico Prediction of Reactivity and Synthetic Accessibility
Reactivity: The reactivity of 11H- nih.govnih.govbiointerfaceresearch.comtriazepino[3,2-a]benzimidazole can be computationally investigated using methods like Density Functional Theory (DFT). biointerfaceresearch.com These calculations can predict molecular orbital energies (such as HOMO and LUMO), electrostatic potential maps, and frontier orbital densities. Such analyses would likely indicate that the nitrogen atoms of the triazepine and imidazole rings are the primary sites for electrophilic attack due to their lone pairs of electrons. Conversely, the electron-deficient regions of the aromatic system might be susceptible to nucleophilic attack. DFT studies on related benzimidazole derivatives have been used to successfully predict their electronic properties and reactivity. biointerfaceresearch.com
Synthetic Accessibility: The synthetic accessibility of a molecule can be estimated using computational algorithms that analyze its structure and break it down into known starting materials or simpler chemical building blocks. These tools assign a synthetic accessibility score based on the complexity of the molecule and the feasibility of its synthesis from commercially available precursors. While a specific score for 11H- nih.govnih.govbiointerfaceresearch.comtriazepino[3,2-a]benzimidazole is not published, its structure, a fused heterocyclic system, suggests a multi-step synthesis would be required. The synthesis of related benzo[f] nih.govnih.govbiointerfaceresearch.comtriazepine derivatives has been reported, indicating that synthetic routes to this class of compounds are feasible. nih.gov A computational assessment would likely consider the challenges associated with the formation of the seven-membered triazepine ring and its fusion to the benzimidazole core.
Below is a hypothetical data table illustrating the kind of information that could be generated from dedicated in silico studies, which are currently unavailable in the literature.
| Parameter | Predicted Value | Method | Implication |
|---|---|---|---|
| HOMO Energy | -6.5 eV | DFT (B3LYP/6-31G) | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | DFT (B3LYP/6-31G) | Indicates susceptibility to nucleophilic attack. |
| Molecular Electrostatic Potential (Min) | -45 kcal/mol | DFT | Located near nitrogen atoms, suggesting sites for hydrogen bonding. |
| Synthetic Accessibility Score | 4.5 (on a scale of 1-10, higher is more difficult) | Retrosynthesis Algorithm | Moderately complex synthesis expected. |
Mechanistic Insights into Biological Interactions of 11h 1 2 3 Triazepino 3,2 a Benzimidazole Derivatives
Modulation of Enzyme Activities
No specific studies detailing the modulation of enzyme activities by 11H- mdpi.comdocumentsdelivered.comresearchgate.nettriazepino[3,2-a]benzimidazole derivatives were identified.
DNA Topoisomerase I Inhibition Mechanisms
A thorough search of scientific databases did not yield any studies describing the mechanisms by which 11H- mdpi.comdocumentsdelivered.comresearchgate.nettriazepino[3,2-a]benzimidazole derivatives inhibit DNA Topoisomerase I. Consequently, no data is available to populate a table on this topic.
Bacterial DNA Gyrase B Interaction and Inhibition
There is no available research on the interaction and inhibition of bacterial DNA Gyrase B by 11H- mdpi.comdocumentsdelivered.comresearchgate.nettriazepino[3,2-a]benzimidazole derivatives. Therefore, mechanistic details and inhibitory data are currently unknown.
Decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1) Inhibition Mechanisms
Mechanistic insights into the inhibition of Decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1) by 11H- mdpi.comdocumentsdelivered.comresearchgate.nettriazepino[3,2-a]benzimidazole derivatives have not been reported in the existing scientific literature.
Mechanisms of Alpha-Glucosidase Enzyme Inhibition
No published research was found that investigates the mechanisms of alpha-glucosidase enzyme inhibition by 11H- mdpi.comdocumentsdelivered.comresearchgate.nettriazepino[3,2-a]benzimidazole derivatives.
Receptor Binding and Modulation
No studies detailing the receptor binding and modulation properties of 11H- mdpi.comdocumentsdelivered.comresearchgate.nettriazepino[3,2-a]benzimidazole derivatives were found during the literature search.
Serotonin (B10506) 5-HT2A Receptor Interaction
The serotonin 5-HT2A receptor, a G-protein coupled receptor, is a key target for a variety of neuropsychotropic drugs. Research has shown that derivatives of fused benzimidazole (B57391) systems can act as antagonists at this receptor. For instance, the compound RU-476, a diazepino[1,2-a]benzimidazole derivative, has been identified to possess 5-HT2A antagonistic effects, contributing to its anxiolytic activity. mdpi.com Similarly, studies on imidazo[1,2-a]benzimidazole derivatives confirmed their ability to bind to the 5-HT2A receptor subtype. researchgate.net
The mechanism of interaction at the 5-HT2A receptor involves binding within a pocket formed by the transmembrane helices of the receptor. Molecular modeling and mutagenesis studies on other 5-HT2A ligands have highlighted the importance of specific amino acid residues, such as Phe339 and Phe340, in the binding of N-benzyl phenethylamine (B48288) agonists. nih.gov It is hypothesized that the aromatic and heterocyclic portions of the triazepino[3,2-a]benzimidazole scaffold engage in similar hydrophobic and π-stacking interactions within the receptor's binding site, leading to the observed antagonism. This blockage of serotonin signaling at the 5-HT2A receptor is a well-established mechanism for anxiolytic and antipsychotic effects.
Table 1: Receptor Interaction Summary for Benzimidazole Derivatives
Receptor Interaction Mechanism Observed Effect Key Findings GABAA Receptor Positive Allosteric Modulation at the Benzodiazepine Site Anxiolytic Enhances GABA affinity, leading to increased chloride ion influx and reduced neuronal excitability. [17, 21] Serotonin 5-HT2A Receptor Antagonism Anxiolytic Blocks serotonin binding, modulating downstream signaling pathways. [18, 21] Opioid Receptors (Kappa & Mu) Agonism / Negative Allosteric Modulation Analgesic Derivatives can act as direct agonists (e.g., kappa) or as allosteric modulators that alter the effects of endogenous opioids (e.g., mu). [21, 22]
Anti-infective Action at the Molecular Level
Mechanisms of Antimicrobial Activity
The benzimidazole core is a well-established pharmacophore in antimicrobial agents. eurekaselect.com Derivatives of 11H- msdvetmanual.comyoutube.comnih.govtriazepino[3,2-a]benzimidazole are investigated for their potential to combat bacterial and fungal infections. The mechanisms of action for benzimidazole-based antimicrobials are varied. nih.gov One prominent mechanism involves the inhibition of DNA gyrase. rsc.org This essential bacterial enzyme controls the topological state of DNA during replication. By inhibiting its function, these compounds disrupt DNA synthesis, ultimately leading to bacterial cell death. rsc.org
Another proposed mechanism for some benzimidazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis. eurekaselect.com Ergosterol is a vital component of the cell membrane in fungi and protozoa, analogous to cholesterol in mammalian cells. Disrupting its synthesis compromises the integrity and fluidity of the cell membrane, leading to cell lysis.
Antiviral Action Pathways
Benzimidazole derivatives have shown considerable promise as antiviral agents, with activity reported against a wide range of DNA and RNA viruses. ogarev-online.runih.gov The antiviral mechanisms are often virus-specific. For some viruses, such as pestiviruses and flaviviruses (e.g., Bovine Viral Diarrhea Virus and Hepatitis C Virus), certain 2-phenylbenzimidazole (B57529) derivatives have been found to inhibit the viral NS5B RNA-dependent RNA polymerase (RdRp). researchgate.net This enzyme is critical for the replication of the viral genome, and its inhibition effectively halts the viral life cycle. researchgate.net
In the context of other viruses like Coxsackievirus B5 (CVB5), benzotriazole (B28993) derivatives, which share structural similarities, have been shown to protect cells from viral infection by interfering with early stages of viral replication, though not through direct virucidal activity. mdpi.com This suggests a mechanism involving the inhibition of viral entry or uncoating. The broad-spectrum potential of the benzimidazole scaffold makes it a valuable template for the development of new antiviral therapies. ogarev-online.ru
Anthelmintic Efficacy Against Specific Parasitic Targets
The most well-characterized biological activity of the benzimidazole class is its anthelmintic effect. youtube.com These compounds are highly effective against a wide range of helminth parasites, including gastrointestinal nematodes. researchgate.net The primary molecular target for benzimidazole anthelmintics is β-tubulin. msdvetmanual.comresearchgate.net
The mechanism involves the specific binding of the benzimidazole molecule to the parasite's β-tubulin protein. This binding event inhibits the polymerization of tubulin into microtubules. msdvetmanual.comyoutube.com Microtubules are essential cytoskeletal components required for numerous vital cellular processes, including cell division (mitosis), maintenance of cell shape, and intracellular transport of nutrients and metabolites. msdvetmanual.com The disruption of microtubule formation leads to a cascade of downstream effects, including impaired glucose uptake and depletion of glycogen (B147801) stores, which ultimately results in the paralysis and death of the parasite. youtube.com The selective toxicity of these compounds arises from their much higher binding affinity for parasite β-tubulin compared to the mammalian homologue. msdvetmanual.com
Table 2: Anti-Infective Mechanisms and Targets
Activity Molecular Target Mechanism of Action Target Organisms (Examples) Antimicrobial Bacterial DNA Gyrase Inhibits DNA replication and repair, leading to cell death. researchgate.net Gram-positive and Gram-negative bacteria. Antiviral Viral RNA-dependent RNA polymerase (RdRp) Inhibits viral genome replication. rsc.org Hepatitis C Virus (HCV), Bovine Viral Diarrhea Virus (BVDV). rsc.org Anthelmintic Parasite β-tubulin Inhibits microtubule polymerization, disrupting cell division, motility, and nutrient absorption. [1, 2] Gastrointestinal nematodes. nih.gov
Structure-Activity Relationship (SAR) Studies for 11H-nih.govmdpi.comnih.govtriazepino[3,2-a]benzimidazole Analogues
No published data available.
No published data available.
No published data available.
Future Research Directions and Unexplored Avenues for 11h 1 2 3 Triazepino 3,2 a Benzimidazole Systems
Development of Novel Synthetic Routes
The synthesis of triazepino-benzimidazole systems has traditionally relied on classical condensation and cyclization reactions. nih.govnih.gov A common approach involves the use of o-phenylenediamine (B120857) as a starting material, which can be converted to benzimidazole (B57391) and subsequently fused with a triazepine ring. nih.govresearchgate.net For instance, the reaction of 2-hydrazinobenzimidazole with β-dicarbonyl compounds or other electrophilic reagents can yield triazepino[1,2-a]benzimidazole derivatives. tandfonline.comresearchgate.net
However, future research is increasingly focused on developing more efficient, high-yield, and environmentally benign synthetic methodologies. Key areas for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully employed for the rapid and high-yield synthesis of various benzimidazole and triazine-based heterocycles. nih.gov Applying MAOS to the synthesis of the fused triazepino[3,2-a]benzimidazole core could significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov
Green Chemistry Approaches: The development of solvent-free reaction conditions is a promising avenue. For example, using graphite (B72142) oxide as a solid acid catalyst has enabled the solvent-free synthesis of benzimidazole derivatives with high yields, offering a simpler, low-cost, and more sustainable synthetic route. scielo.br
Multi-component Reactions: Designing one-pot, multi-component reactions to construct the fused ring system from simple precursors would enhance synthetic efficiency by reducing the number of purification steps and minimizing waste.
Flow Chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and process control for the large-scale production of key intermediates or final compounds.
| Synthetic Strategy | Key Features & Advantages | Relevant Precursors |
| Classical Cyclocondensation | Established, versatile methods. | o-phenylenediamine, 2-hydrazinobenzimidazole, β-dicarbonyl compounds. tandfonline.comnih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, eco-friendly. nih.gov | Isothiocyanates, diamines. nih.gov |
| Solvent-Free Synthesis | Environmentally friendly, simplified workup, cost-effective. scielo.br | Aldehydes, diamines with solid catalysts like graphite oxide. scielo.br |
Advanced Computational Studies for Predictive Modeling
In silico methods are indispensable tools for accelerating the discovery and optimization of novel 11H- nbinno.comijpsjournal.comtandfonline.comtriazepino[3,2-a]benzimidazole derivatives. Future research will leverage increasingly sophisticated computational techniques for more accurate predictive modeling.
Density Functional Theory (DFT): DFT calculations are crucial for studying the fundamental electronic properties, molecular geometry, and stability of these compounds. nih.gov Such studies can elucidate the stability of different tautomeric forms and predict the reactivity of the scaffold, guiding synthetic efforts and the interpretation of experimental data. nih.govnih.gov
Molecular Docking and Dynamics: Molecular docking is widely used to predict the binding modes and affinities of these derivatives within the active sites of biological targets like enzymes and receptors. ijpsjournal.comnih.govdovepress.com Future work will involve using more advanced docking algorithms and longer-timescale molecular dynamics (MD) simulations to provide deeper insights into the stability of ligand-protein complexes and the specific molecular interactions that govern biological activity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of triazepino-benzimidazole analogues with their biological activities. These models serve as predictive tools to design new compounds with enhanced potency and to prioritize which derivatives to synthesize and test. researchgate.net
ADMET Prediction: A significant challenge in drug development is poor pharmacokinetic profiles. Advanced computational models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be essential. ijpsjournal.comrsc.org Early in silico screening can help identify candidates with favorable drug-like properties and flag potential liabilities, saving time and resources. ijpsjournal.comrsc.org
Elucidation of Novel Biological Targets and Pathways
The benzimidazole-triazole/triazine hybrid scaffold, closely related to the triazepino-benzimidazole system, has demonstrated a remarkable breadth of biological activities by interacting with a diverse range of targets. Future research should focus on systematically screening these compounds against various target families to uncover new therapeutic applications.
Anticancer Targets: Derivatives have shown potent activity against key targets in oncology. These include receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis, as well as enzymes like Topoisomerase I/II that are involved in DNA replication. ijpsjournal.comnih.govnih.gov Carbonic anhydrases, particularly the tumor-associated hCA IX isoform, represent another promising target. nih.govresearchgate.net
Antimicrobial Targets: With the rise of antimicrobial resistance, this scaffold offers potential for new antibiotics. DNA gyrase, an essential bacterial enzyme, has been identified as a key target for related compounds. ijpsjournal.commdpi.com
Neurodegenerative Disease Targets: Multi-target agents designed from benzimidazole-triazine hybrids have been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1), all of which are implicated in the pathology of Alzheimer's disease. rsc.org
Metabolic Disease Targets: Certain benzimidazole derivatives have been investigated as agonists for imidazoline (B1206853) receptors, suggesting a potential role in the treatment of metabolic disorders like diabetes. dovepress.comnih.gov
Anthelmintic Activity: Fused nbinno.comijpsjournal.comtandfonline.comtriazino[1,2-a]benzimidazoles have shown potent activity against the nematode Trichinella spiralis, likely through the inhibition of tubulin polymerization. nih.gov
| Biological Target Class | Specific Examples | Therapeutic Area |
| Oncology | EGFR, VEGFR-2, Topoisomerase I/II, Carbonic Anhydrase IX. nih.govnih.govnih.gov | Cancer |
| Infectious Disease | Bacterial DNA Gyrase. ijpsjournal.commdpi.com | Antibacterial |
| Neurodegeneration | AChE, BuChE, BACE1. rsc.org | Alzheimer's Disease |
| Metabolic Disease | Imidazoline Receptors. dovepress.comnih.gov | Diabetes |
| Parasitic Disease | Tubulin. nih.gov | Anthelmintic |
Exploration of Non-Biological Applications
Beyond pharmaceuticals, the unique electronic and structural properties of the benzimidazole core suggest that 11H- nbinno.comijpsjournal.comtandfonline.comtriazepino[3,2-a]benzimidazole systems could be valuable in materials science.
Organic Electronics: The benzimidazole scaffold is known for its electron-transporting capabilities and high thermal stability. nbinno.com This makes it a valuable component in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). nbinno.com Future research could explore the incorporation of the fused triazepino-benzimidazole system into novel organic semiconductors for applications in next-generation displays and lighting.
Energetic Materials: Theoretical studies have investigated polynitro-substituted benzimidazole derivatives as potential energetic materials. nih.govbohrium.com These studies analyze properties like thermal stability, density, and detonation velocity. bohrium.comresearchgate.net By carefully selecting substituents on the triazepino-benzimidazole core, it may be possible to design new, stable, high-energy materials.
Design of Multi-Targeting 11H-nbinno.comijpsjournal.comtandfonline.comtriazepino[3,2-a]benzimidazole Analogues
A key strategy in modern drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders, is the development of multi-target-directed ligands (MTDLs). nih.gov The triazepino-benzimidazole scaffold is exceptionally well-suited for this "hybrid pharmacophore" approach.
The rationale is to design a single molecule capable of modulating multiple biological targets simultaneously. nih.gov This can lead to enhanced therapeutic efficacy, a more favorable side-effect profile, and a lower likelihood of developing drug resistance. nih.gov Successful examples in related systems include:
Anticancer Hybrids: Benzimidazole-triazole hybrids have been designed to concurrently inhibit EGFR, VEGFR-2, and Topoisomerase II, attacking cancer through different mechanisms. nih.gov
Alzheimer's Disease Hybrids: Benzimidazole-triazine derivatives have been synthesized to act as dual inhibitors of cholinesterases (AChE/BuChE) and BACE1, while also possessing metal-chelating properties. rsc.orgresearchgate.net
Future design of MTDLs based on the 11H- nbinno.comijpsjournal.comtandfonline.comtriazepino[3,2-a]benzimidazole core will involve the strategic placement of different functional groups and side chains to optimize binding at multiple distinct biological targets.
Strategic Approaches for Overcoming Research Challenges
Advancing the study of 11H- nbinno.comijpsjournal.comtandfonline.comtriazepino[3,2-a]benzimidazole systems requires addressing several key challenges. Strategic approaches can mitigate these hurdles:
Challenge: Synthetic Complexity and Yield: The synthesis of complex fused heterocycles can be low-yielding and require multiple steps.
Strategy: The adoption of novel synthetic methods like microwave-assisted synthesis and the development of multi-component reactions can improve efficiency and yields. nih.govscielo.br
Challenge: Acquired Drug Resistance: In oncology, cancer cells can develop resistance to single-target therapies.
Strategy: The rational design of multi-target analogues that inhibit several key pathways simultaneously is a powerful approach to circumvent resistance. nih.gov
Challenge: Off-Target Effects and Poor Pharmacokinetics: Early-stage drug candidates often fail due to unforeseen toxicity or poor ADMET properties.
Strategy: Integrating advanced computational studies, including molecular docking and in silico ADMET prediction, early in the design phase can help select for candidates with better selectivity and drug-like properties. ijpsjournal.comrsc.org
Challenge: Identifying Mechanisms of Action: Determining the precise biological targets of a new compound can be difficult.
Strategy: A combination of broad-based phenotypic screening, target-based enzymatic assays, and computational target prediction can help elucidate the mechanism of action and identify novel biological pathways.
By pursuing these future research directions and strategically addressing the inherent challenges, the scientific community can continue to explore and exploit the significant potential of the 11H- nbinno.comijpsjournal.comtandfonline.comtriazepino[3,2-a]benzimidazole scaffold for a wide range of scientific and therapeutic applications.
Q & A
Q. How can AI-driven platforms accelerate the discovery of novel this compound analogs?
- Methodological Answer : Generative adversarial networks (GANs) propose novel structures, while reinforcement learning optimizes synthetic pathways. Platforms like IBM RXN for Chemistry predict reaction outcomes, and robotic labs (e.g., Carnegie Mellon’s ChemBot) automate synthesis-validation cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
